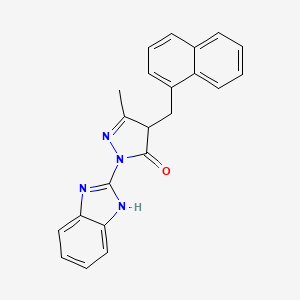
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AMG-837, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to regulate glucose and lipid metabolism in the body. In
作用機序
AMG-837 is a selective N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ agonist, which means that it binds specifically to the N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ receptor and activates its downstream signaling pathways. N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and atherosclerosis. By activating N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ, AMG-837 increases insulin sensitivity, reduces hepatic glucose production, and promotes lipid uptake and storage in adipose tissue. It also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
AMG-837 has several biochemical and physiological effects that make it a promising therapeutic agent for T2DM. It has been shown to reduce fasting plasma glucose levels, improve insulin sensitivity, and decrease hemoglobin A1c levels in animal models of T2DM. In clinical trials, it has been shown to reduce fasting plasma glucose levels and improve glycemic control in patients with T2DM. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. In addition, AMG-837 has anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using AMG-837 in lab experiments is its specificity for the N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ receptor. This allows researchers to study the effects of N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ activation on glucose and lipid metabolism, as well as inflammation and atherosclerosis, without the confounding effects of non-specific N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide agonists. However, one limitation of using AMG-837 is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. In addition, the cost of AMG-837 may be prohibitive for some research groups.
将来の方向性
There are several future directions for research on AMG-837. One area of interest is its potential use in combination with other antidiabetic drugs, such as metformin or insulin, to improve glycemic control in patients with T2DM. Another area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common complication of T2DM. AMG-837 has been shown to reduce hepatic steatosis and inflammation in animal models of NAFLD, and further research in this area may lead to the development of new treatments for this condition. Finally, research on the long-term safety and efficacy of AMG-837 in humans is needed to fully evaluate its potential as a therapeutic agent for T2DM and other metabolic disorders.
科学的研究の応用
AMG-837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to improve glucose and lipid metabolism in animal models of T2DM, and clinical trials have demonstrated its efficacy in reducing blood glucose levels in patients with T2DM. In addition, AMG-837 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the treatment of cardiovascular disease.
特性
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)8-9-17-16(20)11-18(23(4,21)22)15-7-5-6-14(10-15)13(3)19/h5-7,10,12H,8-9,11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYLZITMVYRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(C1=CC=CC(=C1)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-bromo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4227374.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4227396.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227403.png)

![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B4227420.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4227441.png)

![6-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4227458.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4227462.png)